2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, connected via a sulfur atom to an acetamide moiety substituted with dichlorophenyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction of the cyano group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both cyano and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21Cl2N3OS |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N3OS/c1-24(2,3)21-12-19(15-7-5-4-6-8-15)20(13-27)23(29-21)31-14-22(30)28-18-10-16(25)9-17(26)11-18/h4-12H,14H2,1-3H3,(H,28,30) |
InChI Key |
BEIKXPGWAUZFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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